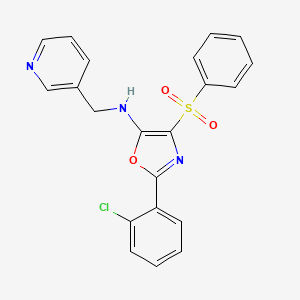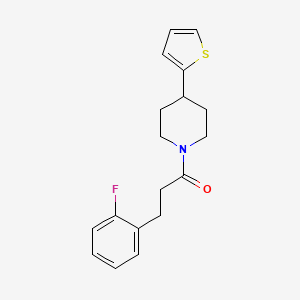
3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one involves multiple steps and the introduction of various functional groups to achieve the desired molecular structure. For instance, the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives includes the creation of novel compounds with substitutions on the arylpiperazine moiety and benzo[b]thiophene ring to evaluate their affinity towards 5-HT1A receptors . Similarly, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involves electrophilic fluorination and palladium-catalyzed reactions to introduce a trimethylstannyl leaving group . These methods demonstrate the complexity and precision required in synthesizing fluorophenyl compounds with specific biological targets.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized using various spectroscopic techniques. For example, vibrational spectroscopy (FT-IR and Laser-Raman) and computational analysis (M06-2X and B3LYP) have been used to investigate the structure of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, providing insights into the geometric parameters and vibrational frequencies . Additionally, crystal structure and DFT calculations, along with Hirshfeld surface analysis, have been employed to understand the conformation of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, revealing the orientation of substituents and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactions involving fluorophenyl compounds are diverse and can lead to various biological activities. For instance, the synthesis of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity involves the introduction of heterocyclic substituents on the piperidine ring, which significantly affects their neuroleptic properties . The reactivity of these compounds is crucial for their potential as psychotropic agents, with some showing less liability for extrapyramidal side effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are determined by their molecular structure and substituents. The introduction of a fluorine atom can significantly affect the compound's lipophilicity, electronic distribution, and overall reactivity. For example, the presence of a fluorine atom in the 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones contributes to their antimicrobial activity, which was evaluated after their synthesis . The NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives also provide valuable information about their chemical environment and potential interactions .
Applications De Recherche Scientifique
Crystal and Molecular Structures
The crystal and molecular structures of compounds related to 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one have been extensively studied to understand their conformation and interactions. For example, the crystal structures of threo-ifenprodil and related biologically active compounds have been determined, providing insights into their molecular conformations and the overall shapes of the molecules, which are defined by the dihedral angles between the terminal aromatic rings (Kubicki & Codding, 2003). Similarly, the synthesis and crystal structure of derivatives such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one have been reported, highlighting the chair conformation of the piperidine ring and the orientation of the substituents (Anitha et al., 2020).
Synthesis and Chemical Properties
The synthesis of related compounds involves various chemical strategies and provides insights into the chemical properties and potential applications of these molecules. For instance, the synthesis of compounds like Fluspirilen and Penfluridol involves key intermediates with structural similarities to 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, showcasing the importance of the synthesis pathway in obtaining neuroleptic agents (Botteghi et al., 2001).
Potential Biological Activities
The structural features of 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one and its derivatives suggest potential biological activities, which are explored through various studies. For example, compounds with a 3-phenylpiperazinyl-1-trans-propene structure have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, highlighting the potential of structurally related compounds in cancer research (Naito et al., 2005). Furthermore, the synthesis and docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors reveal the potential of these compounds in the development of new therapeutic agents (Pessoa‐Mahana et al., 2012).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-6,13,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLXDJSBPUVCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)
![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)
![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2542705.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)
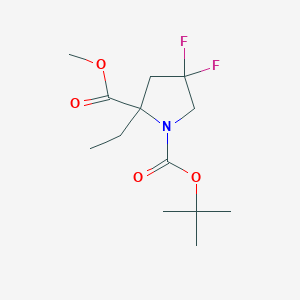
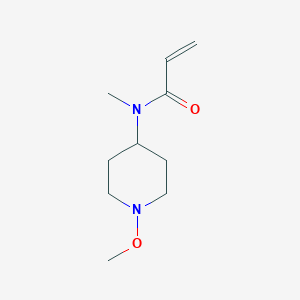
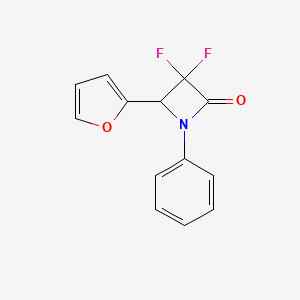
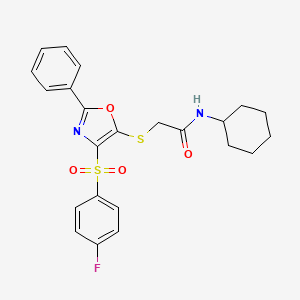
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B2542718.png)
![5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole](/img/structure/B2542720.png)
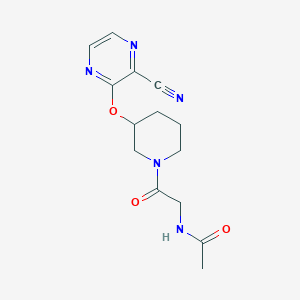
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)
